molecular formula C9H15NO3 B1392990 N-tert-Butyl-2-methylene-succinamic acid CAS No. 1089330-58-4

N-tert-Butyl-2-methylene-succinamic acid

Cat. No. B1392990
M. Wt: 185.22 g/mol
InChI Key: USLAZOKCZQHCBI-UHFFFAOYSA-N
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Description

“N-tert-Butyl-2-methylene-succinamic acid” is a chemical compound with the molecular formula C9H15NO3 . It contains a total of 27 bonds, including 12 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a post-metallocene titanium-based catalyst with a sidearm approach has been synthesized for aqueous emulsion polymerization of olefins . The ligand was synthesized by a modified Mannich reaction between l-asparagine, formaldehyde, and 2,4-Di-tert-butyl phenol .


Molecular Structure Analysis

The molecule consists of 15 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms, making a total of 28 atoms . It contains 27 bonds, including 12 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .

Scientific Research Applications

Adsorption Properties

N-tert-Butyl-2-methylene-succinamic acid is explored for its adsorption properties. For instance, its functionalization on MCM-41 (a type of mesoporous material) has been studied for dye removal from aqueous solutions. This research indicates its potential in environmental applications, particularly in water treatment and purification processes (Mathew et al., 2016).

Photocatalytic Activity

This compound has been utilized in the synthesis of ligands that show promising results in photocatalytic degradation of dyes. This aspect of research highlights its potential in reducing environmental pollution caused by industrial dyes (Dasgupta et al., 2014).

Structural and Spectroscopic Studies

In the field of coordination chemistry, studies involving N-tert-Butyl-2-methylene-succinamic acid have led to the synthesis of various copper(II) complexes. These complexes are characterized to understand their structural and spectroscopic properties, which can have implications in materials science and catalysis (Lazarou et al., 2010).

Chemical Synthesis

This compound has also found applications in chemical synthesis. For example, it's involved in regioselective reactions leading to the formation of specific chemical compounds, indicating its role in organic synthesis and the pharmaceutical industry (Yavari et al., 2005).

properties

IUPAC Name

4-(tert-butylamino)-2-methylidene-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(8(12)13)5-7(11)10-9(2,3)4/h1,5H2,2-4H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLAZOKCZQHCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyl-2-methylene-succinamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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